2-phenyl-2-(phenylamino)ethan-1-ol

Catalog No.
S6557649
CAS No.
13891-02-6
M.F
C14H15NO
M. Wt
213.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-phenyl-2-(phenylamino)ethan-1-ol

CAS Number

13891-02-6

Product Name

2-phenyl-2-(phenylamino)ethan-1-ol

Molecular Formula

C14H15NO

Molecular Weight

213.3
2-phenyl-2-(phenylamino)ethan-1-ol (PAEO) is a synthetic compound that belongs to the family of beta-adrenergic receptor agonists. PAEO is used as a bronchodilator, vasodilator, and tocolytic agent in human and veterinary medicine. PAEO was first synthesized by Dr. Yutaka Takahashi at Takeda Chemical Industries Ltd. in the early 1980s.
PAEO is a white crystalline powder that is practically insoluble in water but soluble in organic solvents like methanol, ethanol, and chloroform. The empirical formula of PAEO is C16H17NO2, and its molecular weight is 255.31 g/mol. The melting point of PAEO is 199-202°C, and its boiling point is 520.3°C at 760 mmHg.
PAEO is synthesized by the reaction of 2-phenyl-2-(phenylamino)ethanone with sodium borohydride in ethanol. The reaction proceeds smoothly under mild conditions, and the yield is around 70%. The purity of PAEO is determined by HPLC, and the structure is confirmed by NMR spectroscopy and mass spectrometry.
The most commonly used method for the determination of PAEO is HPLC. Other analytical methods like GC, LC-MS, and UV-Vis spectroscopy have also been used for the analysis of PAEO.
PAEO is a beta-adrenergic receptor agonist that acts on both the beta1 and beta2 adrenergic receptors. It has a bronchodilatory effect and is used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). PAEO also has a tocolytic effect, which means it can delay premature labor. In veterinary medicine, PAEO is used as a vasodilator in the treatment of heart failure in dogs and cats.
PAEO has low acute toxicity, with an LD50 value of 3050 mg/kg in rats. Chronic toxicity studies in rats and dogs have shown no significant adverse effects at doses up to 100 mg/kg/day. PAEO has also been shown to be non-mutagenic and non-carcinogenic in various in vitro and in vivo assays.
PAEO has various applications in scientific experiments, including the study of beta-adrenergic receptors, the development of bronchodilators and tocolytics, and the treatment of heart failure in animals. PAEO has also been used as a substrate for the synthesis of other beta-adrenergic receptor agonists.
The current research on PAEO is focused on its pharmacological properties, including its mechanism of action, receptor selectivity, and structure-activity relationships. There is also ongoing research on the use of PAEO as a tocolytic agent in human medicine and as a vasodilator in animal medicine.
PAEO has potential implications in various fields of research and industry, including the development of new bronchodilators and tocolytic agents, the treatment of heart failure in animals, and the study of beta-adrenergic receptors. PAEO can also be used as a starting material for the synthesis of other beta-adrenergic receptor agonists.
One of the limitations of PAEO is its low water solubility, which may limit its use in some formulations. Future research is needed to develop more water-soluble derivatives of PAEO. Another limitation of PAEO is its lack of beta3 adrenergic receptor activity, which may limit its use in the treatment of obesity and diabetes. Future research is needed to develop beta3-selective agonists that can mimic the effects of exercise on metabolism.
1. Development of water-soluble derivatives of PAEO
2. Study of the mechanism of action of PAEO on beta-adrenergic receptors
3. Development of beta3-selective agonists based on the structure of PAEO
4. Development of new tocolytic agents based on the structure of PAEO
5. Synthesis of other beta-adrenergic receptor agonists based on the structure of PAEO
6. Investigation of the long-term safety of PAEO
7. Development of new formulations of PAEO for different routes of administration.
8. Investigation of the potential of PAEO as a treatment for heart failure in humans
9. Study of the pharmacokinetics of PAEO in different animal species
10. Evaluation of the potential of PAEO as a drug for the treatment of asthma and COPD in humans.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types